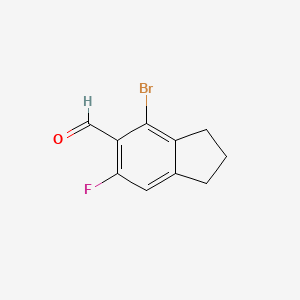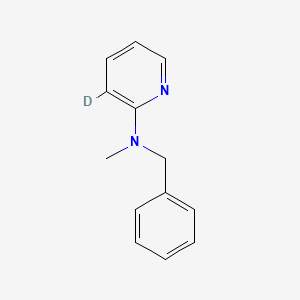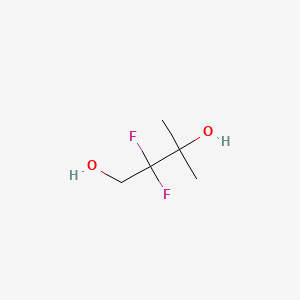![molecular formula C11H9BrO4 B14030376 (E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid](/img/structure/B14030376.png)
(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid is a synthetic organic compound that features a brominated benzodioxin moiety attached to an acrylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid typically involves the bromination of 2,3-dihydrobenzo[b][1,4]dioxin followed by a Heck reaction to introduce the acrylic acid moiety. The reaction conditions often include the use of palladium catalysts and bases such as triethylamine under an inert atmosphere to ensure the desired (E)-configuration of the double bond.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
化学反应分析
Types of Reactions
(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction reactions can convert the acrylic acid moiety to an alcohol or alkane.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.
Major Products
Oxidation: Epoxides, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Amines, thiols.
科学研究应用
(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of (E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated benzodioxin moiety can interact with hydrophobic pockets in proteins, while the acrylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
(E)-3-(7-chloro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid: Similar structure but with a chlorine atom instead of bromine.
(E)-3-(7-fluoro-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
(E)-3-(7-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylic acid is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The bromine atom can enhance the compound’s lipophilicity and ability to penetrate cell membranes, potentially increasing its bioavailability and efficacy in biological systems.
属性
分子式 |
C11H9BrO4 |
|---|---|
分子量 |
285.09 g/mol |
IUPAC 名称 |
(E)-3-(6-bromo-2,3-dihydro-1,4-benzodioxin-7-yl)prop-2-enoic acid |
InChI |
InChI=1S/C11H9BrO4/c12-8-6-10-9(15-3-4-16-10)5-7(8)1-2-11(13)14/h1-2,5-6H,3-4H2,(H,13,14)/b2-1+ |
InChI 键 |
REHUDSQVQZNPMP-OWOJBTEDSA-N |
手性 SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)/C=C/C(=O)O |
规范 SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)C=CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14030307.png)




![4-Fluoro-9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulen-3-yl pivalate](/img/structure/B14030344.png)





